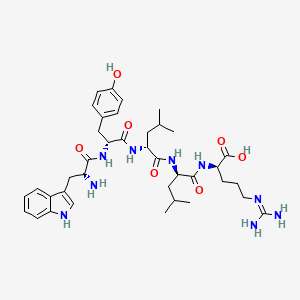
Butyl propane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl propane-2-sulfonate is an organosulfur compound that belongs to the class of sulfonates. Sulfonates are known for their surfactant properties, making them useful in various industrial applications. This compound is characterized by the presence of a butyl group attached to a propane-2-sulfonate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl propane-2-sulfonate typically involves the reaction of butyl alcohol with propane sultone. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Butyl alcohol+Propane sultone→Butyl propane-2-sulfonate
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction temperature is maintained at around 50-70°C to optimize the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and high throughput. The process includes the purification of the final product through distillation or crystallization to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Butyl propane-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides (e.g., NaCl, NaBr) and amines (e.g., NH3, RNH2).
Major Products Formed
Nucleophilic Substitution: Produces substituted sulfonates or sulfonamides.
Oxidation: Yields sulfonic acids or sulfonate esters.
Reduction: Forms sulfides or thiols.
Scientific Research Applications
Butyl propane-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl propane-2-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. The sulfonate group can form hydrogen bonds and ionic interactions with proteins, lipids, and other biomolecules. This interaction can alter the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Butyl propane-2-sulfonate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate (SDS): Another sulfonate surfactant commonly used in laboratory and industrial applications.
Sodium sulfonate: A simpler sulfonate compound with similar surfactant properties.
Propane sulfonate: A related compound with a shorter alkyl chain, resulting in different physical and chemical properties.
This compound is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties and reactivity compared to other sulfonates .
Properties
CAS No. |
144091-28-1 |
|---|---|
Molecular Formula |
C7H16O3S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
butyl propane-2-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-6-10-11(8,9)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
FWRFNCJFABDSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


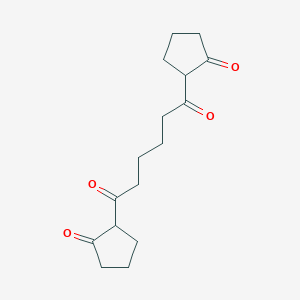

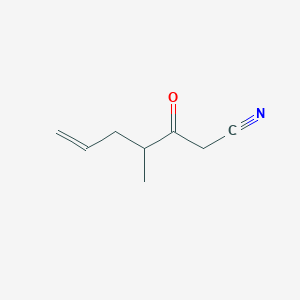
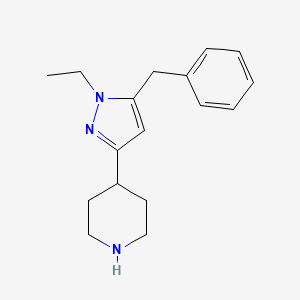

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
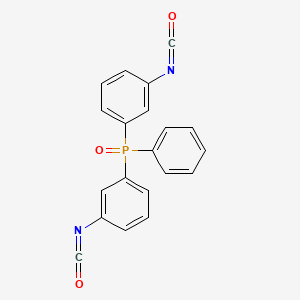
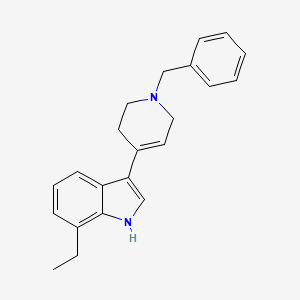
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
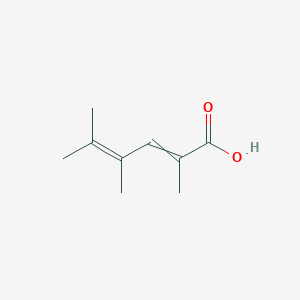
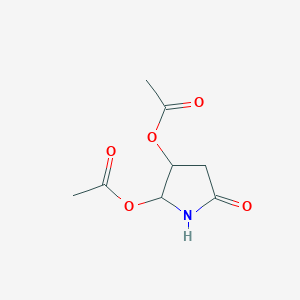
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
